molecular formula C30H21N3O2 B296027 11-(2-phenylmethoxyphenyl)-14-oxa-3,10,12-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),2,4,6,8,11,15,17,19-nonaene

11-(2-phenylmethoxyphenyl)-14-oxa-3,10,12-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),2,4,6,8,11,15,17,19-nonaene

Cat. No.: B296027
M. Wt: 455.5 g/mol
InChI Key: RFYBYXQYMGWQQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-[2-(benzyloxy)phenyl]-14H-chromeno[2’,3’:4,5]pyrimido[1,6-a]benzimidazole is a complex heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound is part of the pyrimido[1,6-a]benzimidazole family, known for its diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-(benzyloxy)phenyl]-14H-chromeno[2’,3’:4,5]pyrimido[1,6-a]benzimidazole typically involves the annulation of substituted benzimidazoles with bifunctional synthetic equivalents. One common approach is the reaction of ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent under mild conditions . The process often takes place under reflux in pyridine, forming the pyrimidobenzimidazole scaffold .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic compound synthesis apply. These include large-scale reactions in controlled environments to ensure high yield and purity. The use of automated synthesis equipment and stringent quality control measures are essential for industrial production.

Chemical Reactions Analysis

Types of Reactions

7-[2-(benzyloxy)phenyl]-14H-chromeno[2’,3’:4,5]pyrimido[1,6-a]benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, often involving halogenated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

7-[2-(benzyloxy)phenyl]-14H-chromeno[2’,3’:4,5]pyrimido[1,6-a]benzimidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-[2-(benzyloxy)phenyl]-14H-chromeno[2’,3’:4,5]pyrimido[1,6-a]benzimidazole involves its interaction with various molecular targets. It can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular pathways, leading to apoptosis in cancer cells or inhibition of fungal growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-[2-(benzyloxy)phenyl]-14H-chromeno[2’,3’:4,5]pyrimido[1,6-a]benzimidazole stands out due to its unique combination of a benzyloxyphenyl group and a chromeno-pyrimido-benzimidazole scaffold. This structure imparts distinct electronic and steric properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C30H21N3O2

Molecular Weight

455.5 g/mol

IUPAC Name

11-(2-phenylmethoxyphenyl)-14-oxa-3,10,12-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),2,4,6,8,11,15,17,19-nonaene

InChI

InChI=1S/C30H21N3O2/c1-2-10-20(11-3-1)19-34-27-17-9-5-13-22(27)28-32-30-23(18-21-12-4-8-16-26(21)35-30)29-31-24-14-6-7-15-25(24)33(28)29/h1-17H,18-19H2

InChI Key

RFYBYXQYMGWQQW-UHFFFAOYSA-N

SMILES

C1C2=CC=CC=C2OC3=C1C4=NC5=CC=CC=C5N4C(=N3)C6=CC=CC=C6OCC7=CC=CC=C7

Canonical SMILES

C1C2=CC=CC=C2OC3=C1C4=NC5=CC=CC=C5N4C(=N3)C6=CC=CC=C6OCC7=CC=CC=C7

Origin of Product

United States

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